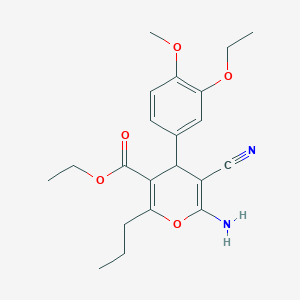![molecular formula C15H20IN3O3 B4940685 N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division. MLN8054 has been shown to have potential as an anti-cancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth in several types of cancer. In
Mechanism of Action
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide exerts its anti-cancer effects by selectively inhibiting Aurora A kinase, a protein that is overexpressed in many types of cancer and plays a critical role in regulating cell division. Aurora A kinase is involved in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits Aurora A kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting the function of the mitotic spindle. This leads to aberrant chromosome segregation and ultimately cell death. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, there are also some limitations to using N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of combination therapies that incorporate N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide treatment, which could help to guide patient selection in clinical trials. Additionally, further preclinical studies are needed to assess the safety and efficacy of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in animal models, and ultimately, in human clinical trials.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a multi-step process that begins with the reaction of 4-iodoaniline with 3-chloropropylamine to produce N-(4-iodophenyl)-3-(propylamino)propanamide. This intermediate is then reacted with morpholine to yield N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]propanediamide, which is subsequently converted to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide through a series of chemical transformations. The final product is obtained as a white solid with a purity of over 99%.
Scientific Research Applications
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In vivo studies have demonstrated that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit tumor growth in xenograft models of various types of cancer, including breast, colon, lung, and ovarian cancer. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N'-(4-iodophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-12-2-4-13(5-3-12)18-15(21)14(20)17-6-1-7-19-8-10-22-11-9-19/h2-5H,1,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHVGLJPSNNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)